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molecular formula C11H11FO3 B8617929 Ethyl 3-(3-fluorophenyl)-2-oxopropanoate

Ethyl 3-(3-fluorophenyl)-2-oxopropanoate

Cat. No. B8617929
M. Wt: 210.20 g/mol
InChI Key: PQZMSUHZRLWVHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09221860B2

Procedure details

The title compound was prepared as described for B4 using 3-bromobenzyl bromide (1.250 g, 5.00 mmol), magnesium (0.134 g, 5.50 mmol) and diethyl oxalate (1.462 g, 10.00 mmol). The product was isolated in the form of colorless oil in 80% yield and use instantly in next step.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step Two
Quantity
0.134 g
Type
reactant
Reaction Step Three
Quantity
1.462 g
Type
reactant
Reaction Step Four
Yield
80%

Identifiers

REACTION_CXSMILES
[F:1]C1C=CC=CC=1CC(=O)C(OCC)=O.Br[C:17]1[CH:18]=[C:19]([CH:22]=[CH:23][CH:24]=1)[CH2:20]Br.[Mg].[C:26]([O:33]CC)(=O)[C:27]([O:29][CH2:30][CH3:31])=[O:28]>>[F:1][C:17]1[CH:18]=[C:19]([CH2:20][C:26](=[O:33])[C:27]([O:29][CH2:30][CH3:31])=[O:28])[CH:22]=[CH:23][CH:24]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC=C1)CC(C(=O)OCC)=O
Step Two
Name
Quantity
1.25 g
Type
reactant
Smiles
BrC=1C=C(CBr)C=CC1
Step Three
Name
Quantity
0.134 g
Type
reactant
Smiles
[Mg]
Step Four
Name
Quantity
1.462 g
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was isolated in the form of colorless oil in 80% yield and use instantly in next step

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1)CC(C(=O)OCC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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